N-(4-butylphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide
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Overview
Description
N~4~-(4-BUTYLPHENYL)-2-(2-THIENYL)-4-QUINOLINECARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a quinoline core, which is known for its diverse biological activities, and is substituted with a butylphenyl group and a thienyl group, enhancing its chemical reactivity and potential utility in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-BUTYLPHENYL)-2-(2-THIENYL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Thienyl Group: The thienyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a thienyl boronic acid is coupled with a halogenated quinoline derivative in the presence of a palladium catalyst.
Attachment of the Butylphenyl Group: The butylphenyl group can be attached through a Friedel-Crafts alkylation reaction, where butylbenzene is alkylated with a suitable quinoline derivative in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the quinoline derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of N4-(4-BUTYLPHENYL)-2-(2-THIENYL)-4-QUINOLINECARBOXAMIDE may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~4~-(4-BUTYLPHENYL)-2-(2-THIENYL)-4-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, hydrogen gas, and other hydrogenation catalysts.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
N~4~-(4-BUTYLPHENYL)-2-(2-THIENYL)-4-QUINOLINECARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N4-(4-BUTYLPHENYL)-2-(2-THIENYL)-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to DNA, proteins, and enzymes, affecting their function and activity.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and metabolism, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N~4~-(4-METHOXYPHENYL)-2-(2-THIENYL)-4-QUINOLINECARBOXAMIDE: Similar structure but with a methoxy group instead of a butyl group.
N~4~-(4-CHLOROPHENYL)-2-(2-THIENYL)-4-QUINOLINECARBOXAMIDE: Similar structure but with a chloro group instead of a butyl group.
Uniqueness
N~4~-(4-BUTYLPHENYL)-2-(2-THIENYL)-4-QUINOLINECARBOXAMIDE is unique due to the presence of the butyl group, which can influence its lipophilicity, reactivity, and interaction with biological targets, potentially leading to distinct biological and chemical properties compared to its analogs.
Properties
Molecular Formula |
C24H22N2OS |
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Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-(4-butylphenyl)-2-thiophen-2-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C24H22N2OS/c1-2-3-7-17-11-13-18(14-12-17)25-24(27)20-16-22(23-10-6-15-28-23)26-21-9-5-4-8-19(20)21/h4-6,8-16H,2-3,7H2,1H3,(H,25,27) |
InChI Key |
RTZPWENIHURJSK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4 |
Origin of Product |
United States |
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